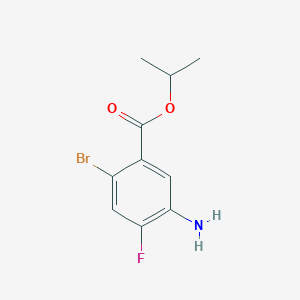
Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate is a chemical compound with the molecular formula C10H10BrFNO2 It is a benzoate ester derivative that contains bromine, fluorine, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate typically involves the esterification of 5-amino-2-bromo-4-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of palladium catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Nitro derivatives.
Reduction: Amines.
Hydrolysis: 5-amino-2-bromo-4-fluorobenzoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 5-bromo-2-fluorobenzoate: Lacks the amino group, which affects its reactivity and applications.
Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate: Contains chlorine instead of bromine, leading to different chemical properties.
Propan-2-yl 5-amino-2-bromo-4-chlorobenzoate:
Uniqueness
Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, along with an amino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
89457-13-6 |
|---|---|
Molecular Formula |
C10H11BrFNO2 |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
propan-2-yl 5-amino-2-bromo-4-fluorobenzoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,13H2,1-2H3 |
InChI Key |
AXKWGFFBUWKWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















